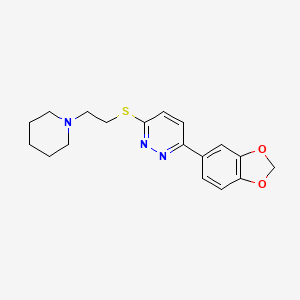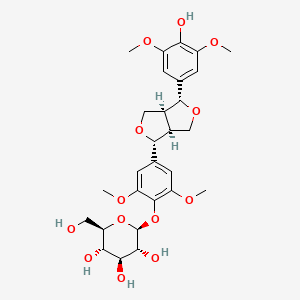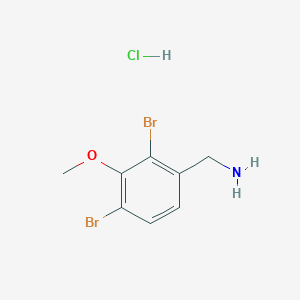![molecular formula C21H17F3N2OS2 B2430541 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877618-99-0](/img/structure/B2430541.png)
3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups, including a benzyl group, a trifluoromethyl group, a thioether group, and a dihydrothienopyrimidinone group. These functional groups suggest that this compound may have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the molecule, the connectivity of these atoms, and the presence of specific functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzyl groups might undergo electrophilic aromatic substitution reactions, while the trifluoromethyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, highlighting the process starting from 2-cyanomethylbenzoic acid and exploring the physicochemical properties and biological potential of the synthesized compounds. The study compared these compounds with analogous thienopyrimidinones, indicating variations in biological activities due to structural differences (Zadorozhny et al., 2010).
Spectroscopic Characterization and DFT Studies
Spectroscopic characterization and density functional theory (DFT) studies have been performed on novel indeno-thiazolopyrimidine systems. This research provides insights into the molecular geometry, conformation, and potential applications of these compounds in various fields (Gupta & Chaudhary, 2014).
Reaction-based Fluorescent Probe Development
A study developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways, illustrates the application of thienopyrimidinones in developing sensitive and selective detection techniques for biological and environmental sciences (Wang et al., 2012).
Crystal Structure Analysis
The crystal structure determination of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives has been conducted to understand the influence of structural modifications on the overall molecular geometry and its implications for material science and pharmacology (Chen & Liu, 2019).
Antioxidant Properties and DFT Calculation
The synthesis and investigation of new pyrimidine derivatives for their antioxidant properties, alongside DFT calculations to evaluate their effectiveness as corrosion inhibitors, demonstrate the chemical versatility and potential industrial applications of these compounds (Akbas et al., 2018).
Anti-HIV-1 Activity
Another notable application is in the pharmaceutical field, where derivatives of thienopyrimidinones have been synthesized and evaluated for their anti-HIV-1 activity. This research underlines the potential of these compounds in developing new antiviral medications (Novikov et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS2/c22-21(23,24)16-8-4-7-15(11-16)13-29-20-25-17-9-10-28-18(17)19(27)26(20)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYBIBUOGRJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2430462.png)
![N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430463.png)
![4-Chloro-2-[(mesitylamino)methyl]phenol](/img/structure/B2430464.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2430465.png)

![N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430468.png)
![N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2430469.png)

![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2430472.png)


![1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2430476.png)
![5-Bromo-1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2430478.png)